3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

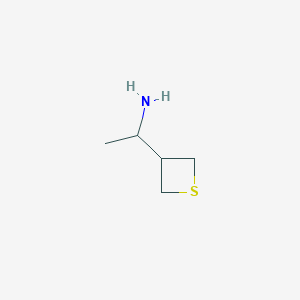

“3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is a chemical compound with the IUPAC name 3-fluoro-3-(methoxymethyl)azetidine 2,2,2-trifluoroacetate . It has a molecular weight of 233.16 . The compound is stored in a refrigerator and is shipped at room temperature . It is available in liquid form .

Molecular Structure Analysis

The InChI code for “3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is 1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is a liquid at room temperature . It has a molecular weight of 233.16 . The compound is stored in a refrigerator and is shipped at room temperature .Applications De Recherche Scientifique

Multicomponent Coupling Reactions

Trifluoroacetic acid (TFA) promotes the multicomponent coupling of aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives. When azetidines are used instead, N-aryl γ-amino alcohol derivatives are produced, showcasing the versatility of these reactions in synthesizing complex organic structures with potential pharmaceutical applications (Roy et al., 2015).

Novel Ligand Synthesis for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a novel ligand for nicotinic receptors, was achieved through a Stille coupling process. This compound, synthesized via coupling [11C]iodomethane with specific azetidine-1-carboxylate at 80°C, followed by deprotection using trifluoroacetic acid, highlights the role of azetidines in developing new tools for neurological research (Karimi & Långström, 2002).

Synthesis of Constrained Azaheterocycles

A study outlined the development of 1-alkyl-2-(trifluoromethyl)azetidines, a new class of constrained azaheterocycles, starting from ethyl 4,4,4-trifluoroacetoacetate. This work emphasized the potential of such compounds in medicinal chemistry, given their unique structural and electronic properties (Kenis et al., 2012).

Trifluoromethylation Reactions

Recent advancements have been made in the trifluoromethylation of aromatic compounds, a reaction essential for introducing trifluoromethyl groups into molecules. These groups are highly valued in pharmaceuticals and agrochemicals for their ability to enhance metabolic stability, lipophilicity, and overall molecular properties. Techniques involving trifluoroacetic acid and related compounds are at the forefront of enabling the selective addition of CF3 groups to complex organic molecules (Goossen et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

2,2,2-trifluoroacetic acid;3-(trifluoromethoxymethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)10-3-4-1-9-2-4;3-2(4,5)1(6)7/h4,9H,1-3H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAHHVUYZHQXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)